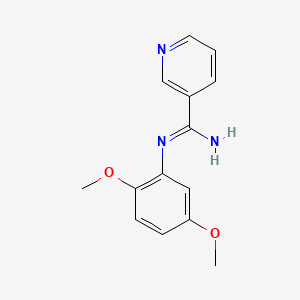
Nicotinamidine, N-(2,5-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamidine, N-(2,5-dimethoxyphenyl)-, also known as N-(2,5-dimethoxyphenyl)nicotinamide, is a chemical compound with the molecular formula C14H14N2O3. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a nicotinamide moiety attached to a 2,5-dimethoxyphenyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems could enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamidine, N-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Nicotinamidine, N-(2,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.
Wirkmechanismus
The mechanism of action of Nicotinamidine, N-(2,5-dimethoxyphenyl)- involves its interaction with various molecular targets. It is known to influence the activity of enzymes involved in nicotinamide metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This compound can modulate redox reactions, DNA repair, and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A form of vitamin B3, essential for NAD+ synthesis.
Nicotinamide mononucleotide (NMN): A precursor to NAD+, involved in energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with similar functions.
Uniqueness
Nicotinamidine, N-(2,5-dimethoxyphenyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike its analogs, it has enhanced stability and specific reactivity patterns that make it valuable in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
40410-01-3 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
N'-(2,5-dimethoxyphenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H15N3O2/c1-18-11-5-6-13(19-2)12(8-11)17-14(15)10-4-3-7-16-9-10/h3-9H,1-2H3,(H2,15,17) |
InChI-Schlüssel |
LNYNJGJBBCRQEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N=C(C2=CN=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


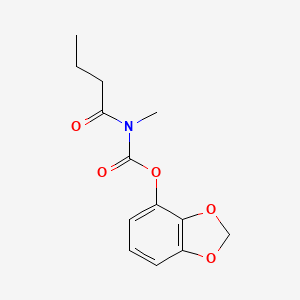
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
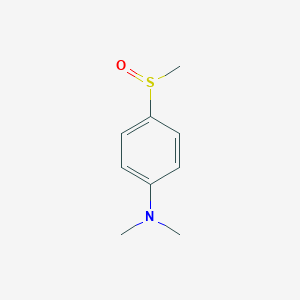

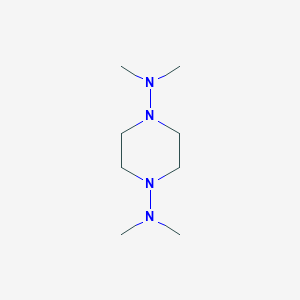

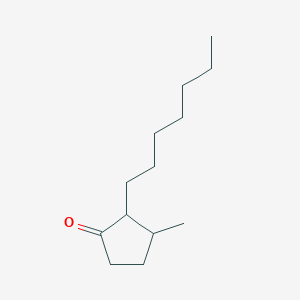


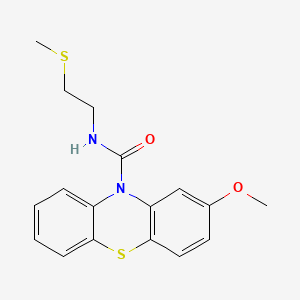
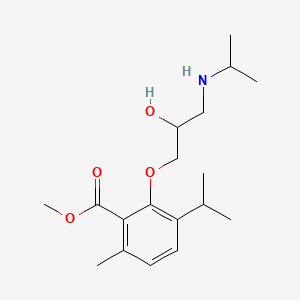

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)

